8-bromo-3-methyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

Lipophilicity logP Drug-likeness

Researchers seeking to rapidly generate diverse 8-amino-xanthine libraries for CNS drug discovery often face limited access to chiral, C-8-functionalized scaffolds. This compound solves that bottleneck. - Serves as a validated syntone for nucleophilic aromatic substitution at C-8, enabling parallel synthesis of adenosine receptor ligands. - The racemic 1-phenylethyl group provides a chiral probe for enantiomer separation and stereoselective SAR studies. - Available with ≥95% purity from ISO-certified suppliers, ensuring reproducible derivatization and reliable impurity profiling.

Molecular Formula C14H13BrN4O2
Molecular Weight 349.18 g/mol
CAS No. 101071-98-1
Cat. No. B12050001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-bromo-3-methyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
CAS101071-98-1
Molecular FormulaC14H13BrN4O2
Molecular Weight349.18 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N2C3=C(N=C2Br)N(C(=O)NC3=O)C
InChIInChI=1S/C14H13BrN4O2/c1-8(9-6-4-3-5-7-9)19-10-11(16-13(19)15)18(2)14(21)17-12(10)20/h3-8H,1-2H3,(H,17,20,21)
InChIKeyMXVHGTHUSLQFTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility11.2 [ug/mL] (The mean of the results at pH 7.4)

8-Bromo-3-methyl-7-(1-phenylethyl)xanthine Identity and Procurement


8-Bromo-3-methyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione (CAS 101071-98-1) is a synthetic 8-bromo-7-aralkyl-substituted xanthine derivative with the molecular formula C14H13BrN4O2 and a molecular weight of 349.18 g/mol . It belongs to the purine-2,6-dione class and is structurally characterized by a bromine atom at the 8-position, a methyl group at N-3, and a racemic or enantiomeric 1-phenylethyl (α-methylbenzyl) substituent at N-7 [1]. The compound is listed as a research chemical in the Sigma-Aldrich AldrichCPR collection (Product No. L214159) and is available from multiple global suppliers at purities of ≥95–98% . Its primary documented role in the peer-reviewed literature is as a versatile synthetic intermediate (syntone) for constructing 8-amino- and 8-hydrazino-substituted 3-methylxanthine libraries via nucleophilic aromatic substitution at the C-8 bromine [1].

Why Generic 8-Bromo-3-methylxanthines Are Inadequate Substitutes


The N-7 substituent is a critical determinant of both the reactivity and biological target engagement of 8-bromo-3-methylxanthine derivatives. Replacing the 1-phenylethyl (α-methylbenzyl) group at N-7 with a simpler alkyl, allyl, or unsubstituted benzyl moiety fundamentally alters the steric environment around the C-8 bromine, thereby changing the kinetics of nucleophilic aromatic substitution—the key reaction for downstream derivatization [1]. Furthermore, the 1-phenylethyl group introduces a chiral center adjacent to the purine core; published SAR for analogous 9-(1-phenylethyl)purines and N6-(1-phenylethyl)adenosines demonstrates that the (R)- vs. (S)-configuration at this position can produce significant differences in receptor binding affinity and selectivity [2][3]. The corresponding 7-(2-phenylethyl) isomer (CAS 101071-99-2) differs only in the attachment point of the phenyl ring yet constitutes a chemically distinct entity with divergent ADME properties [4]. Similarly, 8-bromo-3-methyl-7-benzylxanthine lacks the α-methyl group entirely, eliminating the chiral center and reducing steric bulk, which alters both its synthetic utility and its pharmacological profile .

Differentiation Evidence vs. Structural Analogs


N-7 Substituent Lipophilicity Profile

The calculated partition coefficient (logP) for 8-bromo-3-methyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is approximately 2.16, as reported by the ZINC database [1]. In comparison, SwissADME predictions for close analogs indicate a logP of approximately 2.5 for the 7-(1-phenylethyl) derivative versus structurally distinct values for the 7-(2-phenylethyl) isomer . The experimentally derived PSA (topological polar surface area) of 72.68 Ų for the target compound further refines the predicted absorption profile relative to analogs with different N-7 substitution [1].

Lipophilicity logP Drug-likeness Purine-2,6-dione

C-8 Electrophilic Scaffold for Library Synthesis

The C-8 bromine of 8-bromo-3-methyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is amenable to nucleophilic displacement by primary and secondary heterocyclic amines in methoxyethanol, yielding a series of previously undescribed 8-amino-substituted 3-methyl-7-α-methylbenzylxanthines [1]. This reactivity profile was experimentally validated by Ivanchenko (2018), who demonstrated successful displacement with multiple amine nucleophiles. The same study also demonstrated conversion to 8-hydrazinoxanthine upon heating with excess hydrazine hydrate in aqueous dioxane, followed by condensation with N-substituted isatins to yield 8-(indolon-2-ylidene-3)-hydrazinoxanthines [1]. This C-8 reactivity is governed by the electronic and steric environment established by the N-7 α-methylbenzyl substituent; 7-(2-oxo-2-phenylethyl) and 7-(thietanyl) analogs exhibit different reaction rates and yields under comparable conditions [2][3].

Nucleophilic aromatic substitution Xanthine derivatization Parallel synthesis 8-Aminoxanthine library

Chiral 1-Phenylethyl Group Enantioselective Potential

The 1-phenylethyl α-methylbenzyl substituent at N-7 introduces a chiral center directly adjacent to the purine ring. Although no direct enantioselective pharmacological data are available for 8-bromo-3-methyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione itself, class-level SAR evidence from structurally related 9-(1-phenylethyl)purines and N⁶-(1-phenylethyl)adenosines provides strong precedent for stereochemically dependent biological activity. Kelley et al. (1990) demonstrated that the (R)- and (S)-enantiomers of 9-(1-phenylethyl)purines exhibit differential binding to the benzodiazepine receptor (BZR), with the stereochemical configuration at the chiral carbon significantly influencing affinity [1]. Additionally, N⁶-(R-1-phenylethyl)adenosine has been shown to display stereoselective binding to A₃ adenosine receptors compared to its (S)-enantiomer [2]. In contrast, 7-benzyl-8-bromo-3-methylxanthine and 7-allyl-8-bromo-3-methylxanthine are achiral at the N-7 position, precluding any enantioselective pharmacological differentiation .

Chirality Enantioselectivity Adenosine receptor Stereochemical SAR

8-Bromo-3-methyl-7-(1-phenylethyl)xanthine Key Applications


Parallel Synthesis of 8-Amino-Substituted Xanthine Libraries

The validated nucleophilic aromatic substitution reactivity at C-8 enables the rapid generation of diverse 8-amino-substituted 3-methyl-7-(1-phenylethyl)xanthine libraries [1]. With a calculated logP of ~2.16 and PSA of 72.68 Ų [2], the resulting derivatives occupy a favorable physicochemical space for crossing the blood-brain barrier, making this compound a strategic starting material for CNS-targeted adenosine receptor antagonist or phosphodiesterase inhibitor discovery programs. The chiral 1-phenylethyl group provides an additional dimension for SAR exploration through enantiomer separation or asymmetric synthesis.

Stereochemical Probe for Adenosine Receptor Selectivity

The racemic 1-phenylethyl substituent at N-7 serves as a chiral probe. Researchers can resolve the enantiomers and test them in adenosine A₁, A₂A, A₂B, or A₃ receptor binding assays, building on established precedent for stereoselective receptor engagement by 1-phenylethyl-substituted purines and adenosines [3][4]. This application is not accessible to achiral 7-benzyl or 7-allyl analogs.

Building Block for 8-Hydrazino and Heterocyclic-Fused Xanthines

The compound can be converted into 8-hydrazino-3-methyl-7-(1-phenylethyl)xanthine with hydrazine hydrate, then further condensed with N-substituted isatins to generate structurally complex 8-(indolon-2-ylidene-3)-hydrazinoxanthines [1]. This multi-step derivatization pathway provides access to polycyclic xanthine scaffolds of interest for kinase inhibition or anti-inflammatory drug discovery, extending beyond the scope of simple 8-amino substitution available from alternative 8-bromoxanthine syntones [5].

Reference Standard for Xanthine API Impurity Profiling

With established purity specifications (≥95–98%) and availability from Sigma-Aldrich (AldrichCPR), MolCore, and other ISO-certified suppliers , this compound is suitable as a reference standard for HPLC method development, impurity profiling, or related substance testing in pharmaceutical quality control workflows involving 8-bromo-3-methylxanthine derivatives or their downstream API products such as linagliptin-related intermediates.

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